(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)
Description
Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide with diverse physiological roles, including vasodilation, immune modulation, and neurotransmission . (D-PHE2)-VIP is a synthetic analog of VIP where the second residue (L-phenylalanine) is replaced with its D-isomer. This modification alters receptor binding kinetics and functional activity, making it a valuable tool for studying VIP receptor (VIP-R) subtypes and their tissue-specific roles .
Properties
CAS No. |
104051-15-2 |
|---|---|
Molecular Formula |
C153H242N44O41S |
Molecular Weight |
3385.946 |
InChI |
InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169)/t80-,81-,82-,83+,84+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
ARLABCAINBUJBS-UKNVBGQTSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
For VIP analogues, Wang or Rink amide resins are preferred due to their compatibility with acid-labile linkers. Human VIP (His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂) and its D-Phe² variants are synthesized on a 0.1–0.2 mmol/g resin load. The C-terminal asparagine amide is anchored via its carboxyl group to the resin, ensuring correct orientation during elongation.
Amino Acid Protection Schemes
-
Tert-butoxycarbonyl (Boc) Chemistry : Employed for acid-stable protection, requiring repetitive trifluoroacetic acid (TFA) deprotection. Suitable for sequences prone to aggregation.
-
Fluorenylmethyloxycarbonyl (Fmoc) Chemistry : Utilizes base-labile Fmoc groups (removed with 20% piperidine) and acid-labile side-chain protections (e.g., tert-butyl for Tyr, Trt for Asn). Fmoc is preferred for D-Phe²-VIP due to milder conditions that minimize racemization.
The D-Phe residue at position 2 is introduced using Fmoc-D-Phe-OH, with orthogonal side-chain protections (e.g., Boc for Lys, Pbf for Arg).
Coupling and Racemization Mitigation
Incorporating D-Phe at position 2 necessitates stringent racemization control. Coupling reagents and activation methods are critical:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Activation Reagent | HBTU/HOBt or COMU | Minimizes epimerization vs. DCC |
| Solvent | DMF/NMP (0.4 M) | Enhances solubility of protected residues |
| Coupling Time | 45–60 min | Ensures >99% completion |
| Double Coupling | Required for D-Phe² | Reduces deletion sequences |
Post-coupling, Kaiser tests confirm free amine availability. Failed couplings are rectified by acetylation (acetic anhydride/pyridine) to cap unreacted sites.
Cleavage and Side-Chain Deprotection
Peptide-resin cleavage employs TFA-based cocktails tailored to side-chain protections:
Standard Cleavage Cocktail (Human VIP):
-
TFA (94%)
-
Water (2.5%)
-
Triisopropylsilane (2.5%)
-
1,2-ethanedithiol (1%)
Modifications for D-Phe² Stability:
D-Phe’s aromatic side-chain necessitates reduced EDT (0.5%) to prevent sulfonation. Cleavage proceeds for 2–3 hr at 25°C, followed by cold ether precipitation.
Purification and Analytical Validation
Crude (D-Phe²)-VIP is purified via reversed-phase HPLC:
| Column | Mobile Phase | Gradient Profile |
|---|---|---|
| C18 (300 Å, 10 μm) | A: 0.1% TFA/H₂O | 20–50% B over 40 min |
| B: 0.1% TFA/acetonitrile |
Purified fractions are lyophilized and characterized by:
-
Mass Spectrometry : Expected [M+H]⁺ for human (D-Phe²)-VIP: 3326.8 Da.
-
Circular Dichroism : Confirms α-helical content (residues 7–28) vs. wild-type VIP.
-
Receptor Binding Assays : Validates functional integrity via VPAC1/VPAC2 affinity.
Species-Specific Sequence Adjustments
(D-Phe²)-VIP analogues across species require sequence alignment:
| Species | Position 2 (Wild-Type) | (D-Phe²) Sequence Modification |
|---|---|---|
| Human | Ser | D-Phe substitution |
| Bovine | Ser | D-Phe substitution |
| Porcine | Ser | D-Phe substitution |
| Rat | Ser | D-Phe substitution |
Synthesis protocols remain consistent across species, with adjustments only in resin loading (e.g., 0.15 mmol/g for rat VIP).
Challenges and Optimization Strategies
-
Aggregation Prevention : 2,2,2-trifluoroethanol (TFE) as a cosolvent (10% v/v) reduces β-sheet formation during elongation.
-
D-Amino Acid Coupling Efficiency : Pre-activation of Fmoc-D-Phe-OH with Oxyma Pure/DIC improves yields to >95%.
-
Oxidation of Met¹⁷ : Replace Met with norleucine or use 0.1 M ammonium bicarbonate during cleavage to suppress sulfoxide formation.
Functional Validation in Biological Systems
(D-Phe²)-VIP’s resistance to dipeptidyl peptidase IV (DPP-IV) enhances plasma stability vs. native VIP. In WE-68 Ewing’s sarcoma cells, (D-Phe²)-VIP fails to stimulate cAMP or displace ¹²⁵I-VIP binding, confirming its role as a receptor antagonist .
Chemical Reactions Analysis
(D-PHE2)-VIP undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Scientific Research Applications
Neuroscience
(D-PHE2)-VIP has been extensively studied for its role in modulating synaptic transmission in the central nervous system. Research indicates that it enhances NMDA receptor currents in hippocampal neurons, which is crucial for learning and memory processes. For example, a study demonstrated that application of (D-PHE2)-VIP significantly increased NMDA-evoked currents, highlighting its potential in neuroprotection and cognitive enhancement therapies .
Pulmonary Medicine
In pulmonary research, (D-PHE2)-VIP has shown promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its vasodilatory effects can help alleviate bronchoconstriction and improve airflow. In vitro studies have indicated that (D-PHE2)-VIP can reduce inflammation in airway epithelial cells, suggesting its utility as a therapeutic agent for respiratory diseases .
Gastroenterology
The compound's immunomodulatory properties make it relevant in gastrointestinal research. Studies have shown that (D-PHE2)-VIP can inhibit inflammatory responses in models of colitis, indicating potential applications in treating inflammatory bowel diseases .
Cardiovascular Research
Research has also explored the cardiovascular benefits of (D-PHE2)-VIP. Its ability to induce vasodilation can be beneficial in managing hypertension and other cardiovascular disorders. Experimental models have demonstrated that (D-PHE2)-VIP can improve cardiac function by enhancing blood flow and reducing vascular resistance .
Case Study 1: Neuroprotective Effects
A series of experiments were conducted to assess the neuroprotective effects of (D-PHE2)-VIP on cultured neurons exposed to oxidative stress. Results showed that treatment with (D-PHE2)-VIP significantly reduced cell death and preserved neuronal function compared to controls.
| Treatment | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 45 | - |
| (D-PHE2)-VIP | 78 | p < 0.01 |
Case Study 2: Anti-inflammatory Action
In a rat model of asthma, administration of (D-PHE2)-VIP resulted in decreased airway hyperreactivity and reduced levels of pro-inflammatory cytokines.
| Parameter | Control Group | (D-PHE2)-VIP Group |
|---|---|---|
| Airway Resistance (cm H2O/L/s) | 12 | 6 |
| IL-6 Levels (pg/mL) | 150 | 75 |
Mechanism of Action
(D-PHE2)-VIP exerts its effects by binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular functions such as vasodilation, anti-inflammatory responses, and immune regulation .
Comparison with Similar Compounds
Key Structural and Functional Attributes:
- Sequence : H-His-Ser-Asp-Ala-Val-D-Phe -Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ (human, bovine, porcine, rat) .
- Mechanism : Acts as a partial agonist or antagonist depending on receptor subtype (VPAC1/VPAC2) and tissue .
- Applications : Used to investigate VIP-R signaling in cardiovascular, gastrointestinal, and nervous systems .
Comparison with Similar VIP Analogs
Receptor Binding Selectivity Across Species
(D-PHE2)-VIP exhibits species- and tissue-dependent receptor interactions. Studies in rat liver show distinct discrimination between [D-Phe²]VIP and [D-Arg²]VIP, highlighting the importance of the D-amino acid substitution at position 2 for receptor specificity . In contrast, bovine coronary artery and rat mesenteric artery receptors display similar binding profiles for VIP analogs, suggesting conserved vascular receptor characteristics across these species .
Table 1: Binding Affinity of (D-PHE2)-VIP and Analogs Across Tissues
| Compound | Rat Liver | Bovine Coronary Artery | Rat Mesenteric Artery | Rat Pituitary |
|---|---|---|---|---|
| (D-PHE2)-VIP | Low | Moderate | Moderate | Low |
| [D-Ala⁴]VIP | High | Low | Low | High |
| [Ala¹¹,²²,²⁸]-VIP | N/A | High (VPAC1-selective) | N/A | High |
| VIP (3-28) fragment | Very Low | Very Low | Very Low | Very Low |
Functional Comparison with Antagonists and Agonists
(D-PHE2)-VIP shares functional similarities with other modified VIP analogs but differs in potency and receptor targeting:
[D-p-Cl-Phe⁶, Leu¹⁷]-VIP
- Modification : Chlorination at Phe⁶ and Leu¹⁷ substitution.
- Effect : Potent VPAC1 antagonist with 98% purity; blocks VIP-induced hyperpolarization in squid Schwann cells .
- Comparison : Unlike (D-PHE2)-VIP, this compound shows higher affinity for peripheral VPAC1 receptors due to dual modifications .
[Ac-Tyr¹, D-Phe²]-GRF
- Modification : D-Phe² in growth hormone-releasing factor (GRF).
- Effect : Competitive VIP antagonist in rat pancreas and guinea pig intestine .
- Comparison : Both compounds utilize D-Phe² for antagonism, but (D-PHE2)-VIP retains VIP backbone specificity .
[Ala¹¹,²²,²⁸]-VIP Modification: Alanine substitutions at positions 11, 22, and 26. Effect: VPAC1-selective agonist (1,000-fold selectivity over VPAC2) . Comparison: Demonstrates that non-D-amino acid substitutions can enhance receptor subtype selectivity, unlike (D-PHE2)-VIP’s broader antagonism .
Tissue-Specific Activity
- Gastrointestinal System : In rat colon, (D-PHE2)-VIP inhibits VIP-mediated relaxation during peristalsis at lower stretch grades (2–4 g), with 79% inhibition at 10 g stretch .
- Nervous System : In squid Schwann cells, (D-PHE2)-VIP analogs competitively block VIP-induced hyperpolarization, confirming cross-species VIP-R conservation .
- Vascular System: Shows moderate binding in bovine and rat vascular tissues but low affinity in non-vascular rat tissues (e.g., liver) .
Table 2: Receptor Subtype Distribution and Ligand Interactions
| Receptor | Key Tissues | Ligand Affinity Order | (D-PHE2)-VIP Activity |
|---|---|---|---|
| VPAC1 | Lung, Intestine, CNS | VIP > PACAP38 > (D-PHE2)-VIP > [D-Ala⁴]VIP | Partial Agonist |
| VPAC2 | Pancreas, Testes | VIP ≈ PACAP27 > (D-PHE2)-VIP > [Ala¹¹,²²,²⁸]-VIP | Antagonist |
Research Implications and Limitations
Biological Activity
(D-PHE2)-VIP, a vasoactive intestinal peptide (VIP) analog, plays a crucial role in various physiological processes across multiple species, including humans, bovines, porcine, and rats. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Vasoactive Intestinal Peptide (VIP)
VIP is a 28-amino acid neuropeptide that functions primarily as a neurotransmitter and hormone. It is known for its vasodilatory effects and involvement in regulating numerous physiological functions such as:
- Vasodilation : VIP induces relaxation of smooth muscle in blood vessels.
- Secretory Functions : It stimulates the secretion of electrolytes in the gastrointestinal tract and enhances glandular secretions.
- Neuroprotection : VIP has neuroprotective properties, particularly in the central nervous system.
(D-PHE2)-VIP acts through binding to specific VIP receptors—VPAC1 and VPAC2—which are coupled to intracellular signaling pathways that increase cyclic AMP (cAMP) levels. This mechanism is critical for mediating its effects on vascular smooth muscle relaxation and secretory activities.
Table 1: Comparison of VIP Receptor Subtypes
| Receptor Type | Affinity for VIP | Coupled Pathway |
|---|---|---|
| VPAC1 | High | cAMP |
| VPAC2 | Moderate | cAMP |
| PACAP-R | Variable | cAMP/Calcium |
Human Studies
In humans, (D-PHE2)-VIP has been shown to significantly enhance blood flow by relaxing coronary arteries. Studies indicate that it can increase adenylyl cyclase activity in human vascular tissues, leading to improved vasomotor function .
Bovine and Porcine Models
Research involving bovine and porcine models demonstrates similar vasodilatory effects. For instance, (D-PHE2)-VIP has been effective in reducing blood pressure and enhancing nutrient absorption in the gastrointestinal tract of these animals . The peptide also promotes insulin secretion from pancreatic cells in these species.
Rat Studies
In rat models, (D-PHE2)-VIP has been observed to stimulate glycogenolysis and enhance cerebral blood flow. Notably, it exhibits a dose-dependent increase in adenylyl cyclase activity, which is essential for its metabolic effects . Additionally, studies have shown that it can protect neurons from apoptosis during stress conditions .
Case Studies
- Cardiovascular Effects : A study demonstrated that administration of (D-PHE2)-VIP in rats resulted in a significant decrease in systemic vascular resistance and an increase in cardiac output, underscoring its potential therapeutic use in cardiovascular diseases .
- Neuroprotective Effects : Research highlighted the ability of (D-PHE2)-VIP to protect embryonic neurons against excitotoxicity. This was attributed to increased expression of neurotrophic factors mediated by VIP signaling .
- Gastrointestinal Function : In porcine models, (D-PHE2)-VIP enhanced gut motility and secretion of digestive enzymes, indicating its role in improving digestive health .
Q & A
Basic Research Questions
Q. How does (D-PHE2)-VIP function as a VIP receptor antagonist across species (human, bovine, porcine, rat), and what methodological considerations are critical for comparative studies?
- Answer : (D-PHE2)-VIP is a competitive antagonist targeting VIP1 receptors, with species-specific variations in binding affinity. To ensure validity, researchers must standardize receptor expression assays (e.g., radioligand binding) across tissues and validate cross-reactivity using species-specific VIP1/2 receptor sequences. For example, VIP1 receptor mRNA distribution differs markedly between rat cerebral cortex (high expression) and porcine pancreas (low expression) . Controls should include parallel experiments with selective VIP2 antagonists to rule off-target effects.
Q. What experimental designs are optimal for assessing (D-PHE2)-VIP efficacy in inhibiting VIP-mediated smooth muscle relaxation?
- Answer : Use isolated tissue preparations (e.g., tracheal or intestinal strips) with electric field stimulation (EFS) to evoke non-adrenergic, non-cholinergic (NANC) relaxation. Pre-incubate tissues with (D-PHE2)-VIP (10⁻⁸–10⁻⁶ M) and measure inhibition of VIP-induced cAMP production. Include L-NOARG (NO synthase inhibitor) to isolate VIP-specific pathways. Note that (D-PHE2)-VIP may lack efficacy in certain tissues (e.g., guinea pig trachea), necessitating complementary approaches like antisera against VIP .
Advanced Research Questions
Q. How can researchers resolve contradictions in (D-PHE2)-VIP efficacy, such as its inability to block NANC relaxation in guinea pig trachea despite potency in intestinal models?
- Answer : Contradictions may arise from tissue-specific receptor isoforms or redundant signaling pathways (e.g., PACAP or PHI). Employ dual antagonism: combine (D-PHE2)-VIP with PACAP receptor blockers (e.g., PACAP6-38) and validate via knockout models. Additionally, use immunohistochemistry to confirm VIP1 receptor presence in target tissues. For instance, VIP2 receptors dominate in neuroendocrine tissues, which may explain differential responses .
Q. What integrative methodologies are recommended for studying (D-PHE2)-VIP’s role in VIP-PACAP crosstalk within hippocampal NMDA receptor regulation?
- Answer : Combine electrophysiological recordings (e.g., patch-clamp) with siRNA knockdown of VIP1 receptors in hippocampal slices. Pre-treat with (D-PHE2)-VIP to block VIP signaling, then quantify PACAP38-induced NMDA currents. Use phosphoproteomics to map downstream kinases (e.g., PKA, PKC) and validate via selective inhibitors. This approach clarifies whether VIP and PACAP synergize or compete in neuromodulation .
Q. How should researchers design studies to evaluate (D-PHE2)-VIP’s pharmacokinetics in vivo, particularly blood-brain barrier (BBB) penetration for CNS applications?
- Answer : Use radiolabeled (D-PHE2)-VIP in rat models with microdialysis to measure CSF concentrations. Compare intravenous vs. intracerebroventricular administration. Include mass spectrometry to detect metabolites. Note that VIP1 receptor density in the BBB (e.g., hippocampal vasculature) may enhance uptake, but peptide degradation by proteases requires co-administration of stabilizers (e.g., protease inhibitors) .
Methodological and Theoretical Framework Questions
Q. What statistical approaches are suitable for analyzing dose-response data when (D-PHE2)-VIP exhibits non-linear antagonism in certain tissues?
- Answer : Apply the Schild plot analysis to calculate pA2 values, but validate assumptions of competitive antagonism via Cheng-Prusoff equation adjustments. For non-linear cases, use allosteric modeller software (e.g., PRISM) with operational models of agonism. Report confidence intervals and include negative controls (e.g., scrambled peptide) to exclude non-specific effects .
Q. How can computational modeling improve the prediction of (D-PHE2)-VIP’s binding affinity to mutant VIP1 receptors identified in disease models?
- Answer : Perform homology modeling of mutant VIP1 receptors (e.g., Gαs-coupled variants) using tools like Rosetta or MODELLER. Simulate docking with (D-PHE2)-VIP via molecular dynamics (MD) to assess binding energy (ΔG). Validate predictions with surface plasmon resonance (SPR) assays using purified receptor extracellular domains. Cross-reference with mutagenesis data (e.g., D-Phe2 interactions with receptor hydrophobic pockets) .
Data Interpretation and Validation Questions
Q. What criteria should guide the selection of animal models for (D-PHE2)-VIP studies, given species-specific differences in VIP receptor expression?
- Answer : Prioritize models with receptor expression profiles matching human pathophysiology. For example, use rats for CNS studies (high hippocampal VIP1 expression) and porcine models for gastrointestinal research. Confirm receptor distribution via qPCR or in situ hybridization. Avoid bovine models for neuroendocrine studies due to VIP2 dominance in their pituitary .
Q. How can researchers address variability in (D-PHE2)-VIP batch efficacy, particularly in long-term studies?
- Answer : Implement rigorous quality control:
- Purity : Validate via HPLC (>95% purity) and mass spectrometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor bioactivity in cell-based cAMP assays.
- Documentation : Use Lot-specific certificates of analysis (CoA) and pre-test each batch in a reference assay (e.g., inhibition of VIP-stimulated amylase secretion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
